molecular formula C21H26O2Si B13965103 1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropanecarbaldehyde

1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropanecarbaldehyde

Cat. No.: B13965103
M. Wt: 338.5 g/mol
InChI Key: BCJNWTCDXNUUKN-UHFFFAOYSA-N
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Description

1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde is an organic compound with the molecular formula C21H26O2Si . This compound is characterized by its cyclopropane ring, which is attached to a carboxaldehyde group and a silyl ether moiety. The presence of the silyl ether group makes it a valuable intermediate in organic synthesis, particularly in the protection of alcohols.

Preparation Methods

The synthesis of 1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde typically involves the following steps:

Chemical Reactions Analysis

1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde primarily involves its role as a protecting group in organic synthesis. The silyl ether group protects alcohols from unwanted reactions, allowing for selective transformations at other functional groups. The cyclopropane ring and aldehyde group can undergo various reactions, enabling the synthesis of diverse compounds .

Comparison with Similar Compounds

1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxaldehyde can be compared with other silyl-protected aldehydes and cyclopropane derivatives:

    1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanol: Similar in structure but with a hydroxyl group instead of an aldehyde.

    1-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]cyclopropanecarboxylic acid: Similar but with a carboxylic acid group instead of an aldehyde.

    Cyclopropanecarboxaldehyde: Lacks the silyl ether group, making it less versatile in organic synthesis.

Properties

Molecular Formula

C21H26O2Si

Molecular Weight

338.5 g/mol

IUPAC Name

1-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C21H26O2Si/c1-20(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-17-21(16-22)14-15-21/h4-13,16H,14-15,17H2,1-3H3

InChI Key

BCJNWTCDXNUUKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(CC3)C=O

Origin of Product

United States

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